molecular formula C16H18N4O2 B2375203 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione CAS No. 736977-50-7

3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2375203
CAS RN: 736977-50-7
M. Wt: 298.346
InChI Key: YVUXAKLXTSKVQI-UHFFFAOYSA-N
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Description

3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C16H18N4O2 . It is a derivative of purine, a heterocyclic compound that is one of the fundamental building blocks of DNA and RNA.


Molecular Structure Analysis

The molecular structure of 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione contains a total of 42 bonds. These include 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione is not available, general safety measures for handling chemical compounds should be followed. This includes avoiding dust formation, contact with skin, eyes, or clothing, and ingestion or inhalation .

properties

IUPAC Name

3-benzyl-7-(2-methylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11(2)8-19-10-17-14-13(19)15(21)18-16(22)20(14)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUXAKLXTSKVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321116
Record name 3-benzyl-7-(2-methylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

736977-50-7
Record name 3-benzyl-7-(2-methylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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